molecular formula C7H5BrF3NO B1469439 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol CAS No. 917397-92-3

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol

Cat. No.: B1469439
CAS No.: 917397-92-3
M. Wt: 256.02 g/mol
InChI Key: CUZRCEJNPBFIDE-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science research. Its structure incorporates two key functional motifs: a 5-bromopyridyl group and a 2,2,2-trifluoroethanol unit. The bromine atom on the pyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to elaborate the molecule into more complex structures for drug discovery efforts . Concurrently, the trifluoroethanol moiety is known to influence the physicochemical properties of a molecule and can be critical for modulating biological activity and metabolic stability. In biochemical research, the trifluoroethanol group is of particular note. Studies have shown that 2,2,2-trifluoroethanol (TFE) is a well-known cosolvent used to stabilize secondary structures in peptides, such as alpha-helices and beta-sheets . Molecular dynamics simulations indicate that TFE achieves this by preferentially aggregating around the peptide, displacing water and providing a low-dielectric environment that favors the formation of intrapeptide hydrogen bonds without disrupting hydrophobic interactions . While the parent TFE compound is used as a solvent, its incorporation as a substructure within larger molecules like this compound makes it a valuable scaffold for designing novel enzyme inhibitors or receptor modulators where secondary structure mimicry is desired. This compound serves as a key precursor in the synthesis of advanced pharmaceutical candidates, including azetidine-based GPR119 modulators investigated for the treatment of diabetes and obesity , as well as metalloenzyme inhibitors . Furthermore, 5-bromopyridine derivatives are recognized as precursors for synthesizing low-molecular-weight fluorescent compounds with aggregation-induced emission enhancement (AIEE) properties, which are useful in developing new chemical sensors and bio-imaging probes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3,6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZRCEJNPBFIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736790
Record name 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917397-92-3
Record name 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Nucleophilic Substitution on Bromopyridine Precursors

A common approach to prepare 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanol involves nucleophilic substitution of a suitable 5-bromopyridin-2-yl precursor with a trifluoroethanol source or its derivatives.

  • Starting Material: 5-Bromopyridin-2-yl halides or derivatives.
  • Nucleophile: Sodium 2,2,2-trifluoroethoxide, generated by deprotonating 2,2,2-trifluoroethanol with sodium metal or a strong base.
  • Catalysts: Copper-containing catalysts such as copper(II) sulfate (CuSO4) are employed to facilitate the substitution.
  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) are preferred to dissolve both organic and inorganic reagents.
  • Conditions: Heating at 85–105°C for several hours under inert atmosphere to promote efficient substitution.

This method is adapted from related processes used to prepare trifluoroethoxy-substituted aromatic compounds, such as the preparation of 2,5-bis(2,2,2-trifluoroethoxy) derivatives from dibromotoluene precursors. The trifluoroethoxide anion displaces the bromine substituent on the pyridine ring, yielding the trifluoroethanol derivative.

Reduction of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

An alternative route involves the reduction of the corresponding ketone, 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanone, to the trifluoroethanol.

  • Ketone Preparation: The ketone is synthesized by bromination of 2-acetylpyridine followed by trifluoromethylation or via cross-coupling methods involving trifluoromethylated intermediates.
  • Reduction Step: Enzymatic or chemical reduction methods are employed to convert the ketone carbonyl to the alcohol.
    • Enzymatic Reduction: Using ketoreductases or alcohol dehydrogenases under mild conditions to achieve stereoselective reduction.
    • Chemical Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in appropriate solvents.
  • Reaction Conditions: Typically carried out at low to moderate temperatures (0–25°C) to prevent side reactions.
  • Purification: The product is isolated by extraction and chromatographic techniques.

This two-step approach allows for precise control over the stereochemistry of the trifluoroethanol moiety and is supported by spectroscopic characterization methods such as ^1H-NMR and HPLC to confirm purity and structure.

Detailed Research Findings and Reaction Optimization

  • Catalyst Efficiency: Copper(II) sulfate has been identified as an effective catalyst for nucleophilic substitution reactions involving trifluoroethoxide ions, enabling high conversion rates at moderate temperatures (85–105°C).
  • Base Selection: Sodium metal or sodium hydride is commonly used to generate sodium trifluoroethoxide in situ, providing a strong nucleophile for aromatic substitution.
  • Solvent Effects: DMF is preferred due to its high polarity and ability to stabilize ionic intermediates, improving reaction rates and yields.
  • Reaction Time: Optimal reaction times range from 4 to 6 hours, balancing conversion and minimizing byproduct formation.
  • Purification: Filtration to remove manganese oxide byproducts (in oxidation steps) and recrystallization from aqueous methanol solutions enhance product purity.
  • Yield: Reported yields for analogous trifluoroethoxy-substituted aromatic compounds exceed 80%, suggesting similar efficiency can be expected for this compound synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Catalyst Solvent Conditions Advantages Disadvantages
Nucleophilic substitution 5-Bromopyridin-2-yl halide Sodium 2,2,2-trifluoroethoxide CuSO4 DMF 85–105°C, 4–6 h Direct installation of trifluoroethanol group; high yield Requires strong base and copper catalyst; sensitive to moisture
Reduction of ketone intermediate 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone NaBH4 or enzymatic reductase None or biocatalyst Methanol or aqueous buffer 0–25°C, several hours Stereoselective; mild conditions Requires prior ketone synthesis; possible over-reduction
Cross-coupling (for ketone precursor) 5-Bromo-2-pyridyl boronic acid + trifluoromethylated reagents Pd(PPh3)4 Pd catalyst 1,4-Dioxane/water 100°C, several hours Versatile; scalable Multi-step; expensive catalysts

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromopyridine moiety can participate in various chemical reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Data Tables

Table 2: Solubility and Reactivity Trends

Compound Solubility in TFE Hydrogen Bonding Capacity Reactivity in Cross-Couplings
1-(5-Bromopyridin-2-yl)-2,2,2-TFE High Moderate High (pyridine coordination)
1-(4-Bromophenyl)-2,2,2-TFE Moderate High Moderate
1-(9-Anthryl)-2,2,2-TFE Low Low Low (steric hindrance)

Biological Activity

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a brominated pyridine ring and a trifluoroethanol moiety. The structure can be represented as follows:

C7H6BrF3N Molecular Formula \text{C}_7\text{H}_6\text{BrF}_3\text{N}\quad \text{ Molecular Formula }

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of bromopyridine have shown promise in inhibiting cancer cell proliferation. In a study evaluating the cytotoxic effects of related compounds on various cancer cell lines (Jurkat, HeLa, MCF-7), it was found that these compounds could effectively induce cell cycle arrest and apoptosis .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
BPUJurkat4.64Induces sub-G1 phase arrest
BPUHeLa6.10Apoptosis induction
BPUMCF-75.20Cell cycle disruption

Enzyme Inhibition

The biological activity of this compound may also involve inhibition of key enzymes, including monoamine oxidases (MAOs) and cholinesterases (ChEs). These enzymes are crucial in various neurological disorders and cancer progression.

Table 2: Inhibition Potency against MAOs and ChEs

Enzyme TypeInhibition Potency (IC50)
MAO A~1 µM
MAO B~0.89 µM
AChE~7 µM
BChE~8 µM

These findings suggest that the compound may possess neuroprotective properties alongside its anticancer effects.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoroethanol group enhances the compound's ability to interact with biological targets due to its unique electronic properties.

Case Studies

  • Study on Anticancer Properties : A recent investigation into the anticancer potential of similar brominated pyridine derivatives demonstrated significant cytotoxic effects on various tumor cell lines. The study utilized flow cytometry to analyze cell cycle progression and found that these compounds effectively induced apoptosis in cancer cells .
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of related compounds against oxidative stress-induced damage in neuronal cell lines. The results indicated that these compounds could enhance cell viability in the presence of neurotoxic agents .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
TosylationTosyl chloride, DCM, 0°C65-75
Hydrazine cyclizationHydrazine hydrate, KOH, ethanol70-80
Enantioselective synthesisChiral ligands, Pd catalysis50-60

Basic: What physicochemical properties are critical for characterizing this compound?

Methodological Answer:
Key properties include:

  • Melting point : Pyridine derivatives with bromo and trifluoro groups often exhibit mp ranges of 78–124°C, influenced by substituent polarity .
  • Solubility : High lipophilicity due to trifluoroethanol and bromine; solubility in DMSO or THF is common for similar structures .
  • Spectroscopic data :
    • ¹H NMR : Downfield shifts for pyridine protons (δ 8.5–9.0 ppm) and trifluoroethanol groups (δ 4.5–5.0 ppm) .
    • IR : Stretching vibrations for C-F (~1200 cm⁻¹) and O-H (~3400 cm⁻¹) .

Advanced: How does the bromopyridine-trifluoroethanol motif influence biological activity in drug discovery?

Methodological Answer:

  • Antifungal activity : Trifluoromethyl groups enhance membrane permeability, while bromine increases electrophilicity for target binding. In vitro agar diffusion assays show MIC values <10 µM for analogs .
  • Cardiovascular models : Mouse ECG studies reveal β-blocker-like activity in related compounds, suggesting potential for modulating ion channels .
  • Bioisosteric replacement : The trifluoroethanol group can mimic carboxylic acids, improving metabolic stability in pharmacokinetic studies .

Advanced: What structural insights can crystallography provide for this compound?

Methodological Answer:
X-ray crystallography reveals:

  • Bond angles : Pyridine ring distortions (C15–C14–C18: 119.0–122.3°) due to bromine’s steric effects .
  • Intermolecular interactions : Hydrogen bonding between trifluoroethanol hydroxyl and pyridine nitrogen stabilizes crystal packing .

Q. Table 2: Selected Crystallographic Data

ParameterValue (Å/°)Reference
Br1–C17 bond length1.89 Å
O1–C13–C14 angle121.0°
Dihedral angle (pyridine)5.2°

Advanced: How can mechanistic studies resolve contradictions in reactivity or bioactivity data?

Methodological Answer:

  • Isotope labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer in trifluoroethanol dehydrogenation .
  • DFT calculations : Predict electrophilic sites on the pyridine ring for bromine substitution using B3LYP/6-31G* basis sets .
  • SAR analysis : Compare analogs with varying substituents (e.g., 3-trifluoromethyl vs. 5-bromo) to identify pharmacophores .

Advanced: What analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns with ESI+ ionization (m/z 409.13 for [M+H]⁺) .
  • Chelation-based assays : Azo derivatives (e.g., 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol) form colored complexes with transition metals, enabling UV-Vis quantification (λmax = 550 nm) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?

Methodological Answer:

  • pH stability studies : Trifluoroethanol derivatives degrade rapidly in alkaline conditions (pH >9) via hydrolysis; buffered solutions (pH 4–6) are optimal .
  • Thermal analysis : TGA shows decomposition onset at 150°C, suggesting lyophilization for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 2
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1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol

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